Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate
Description
Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate (CAS: 1810791-01-5) is a halogenated aromatic ester with the molecular formula C₉H₅BrClF₃O₂ and a molecular weight of 317.49 g/mol . It features a benzoate backbone substituted with bromine (Br) at position 5, chlorine (Cl) at position 2, and a trifluoromethyl (-CF₃) group at position 2. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules. Its halogen and electron-withdrawing substituents enhance reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to build complex heterocycles or fluorinated derivatives .
Properties
Molecular Formula |
C9H5BrClF3O2 |
|---|---|
Molecular Weight |
317.48 g/mol |
IUPAC Name |
methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5BrClF3O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3 |
InChI Key |
MGZLSNSICQCDNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the esterification of 5-bromo-2-chloro-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine and chlorine atoms undergo nucleophilic substitution under specific conditions. The trifluoromethyl group activates the aromatic ring toward SNAr by increasing electrophilicity at ortho/para positions.
Key Examples:
-
Iodination : Reaction with sodium iodide and acetyl chloride in acetonitrile at 40°C replaces chlorine with iodine, yielding 5-bromo-2-iodo-4-(trifluoromethyl)benzoate (40% yield) .
-
Methoxylation : Treatment with sodium methoxide in methanol at 70°C replaces chlorine with methoxy, forming 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate (63.5% yield) .
Reaction Conditions Table
| Substitution | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cl → I | NaI, acetyl chloride, CH₃CN, 40°C | 40% | |
| Cl → OMe | NaOMe, MeOH, 70°C | 63.5% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Suzuki-Miyaura Coupling:
Reaction with aryl boronic acids in the presence of Pd catalysts (e.g., XantPhos Pd G3) forms biaryl derivatives. For example, coupling with 2,2-dimethylpropanamide under basic conditions yields N-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-2,2-dimethylpropanamide (15% yield) .
Grignard Reactions:
Butyl magnesium chloride reacts with the bromide in THF at −78°C, followed by quenching with dry ice to form 6-chloro-4-(trifluoromethyl)nicotinic acid (66.6% yield) .
Cross-Coupling Data Table
| Reaction Type | Catalyst/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki | XantPhos Pd G3, K₂CO₃ | Biaryl amide | 15% | |
| Grignard | BuMgCl, THF, −78°C | Nicotinic acid | 66.6% |
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example, refluxing with sulfuric acid converts the ester to 5-bromo-2-chloro-4-(trifluoromethyl)benzoic acid (exact yield not reported, but analogous reactions show >80% efficiency).
Mechanistic Insight :
The trifluoromethyl group stabilizes the transition state during hydrolysis by withdrawing electron density from the ester carbonyl.
Cyanation
Copper-mediated cyanation replaces iodine (introduced via prior iodination) with a nitrile group. For instance, reaction with cuprous cyanide in N-methylpyrrolidone at 80°C yields 4-bromo-2-cyano-5-fluorobenzoate derivatives (88–91% yield) .
Conditions :
-
Solvent: NMP or DMF
-
Temperature: 60–80°C
-
Catalyst: CuCN
Functional Group Compatibility
The trifluoromethyl group remains inert under most reaction conditions but enhances solubility in nonpolar solvents. Halogens (Br, Cl) show selective reactivity:
-
Bromine : Prioritized in cross-coupling due to higher leaving-group ability.
-
Chlorine : Requires stronger nucleophiles (e.g., iodide) or elevated temperatures .
Spectroscopic Characterization
Post-reaction analysis employs:
Scientific Research Applications
Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula . It is a derivative of benzoic acid and has bromine, chlorine, and trifluoromethyl substituents on the benzene ring, with an esterified carboxylic acid group. This compound's unique structure gives it chemical reactivity and potential applications in pharmaceuticals and materials science.
Applications
This compound has several applications across different domains:
- Pharmaceuticals: It acts as an intermediate in synthesizing complex organic molecules and potential drug candidates.
- Materials Science: It is utilized in creating specialized materials, potentially due to its unique structural features.
Scientific Research Applications
Interaction studies involving this compound focus on its binding affinity and activity against specific biological targets. The halogen substituents enhance the compound's ability to interact with proteins and enzymes, potentially modulating their activity. Research continues into how these interactions can be leveraged for therapeutic purposes.
The biological activity of this compound is under investigation, especially in drug development. Its unique substituents may enhance its interaction with biological targets such as enzymes and receptors. The trifluoromethyl group is known to increase lipophilicity, which could improve the compound's pharmacokinetic properties, making it a candidate for further pharmacological studies.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate is compared below with three structurally analogous compounds.
Structural Analogs and Key Differences
Comparative Analysis
- Electronic Effects : The trifluoromethyl (-CF₃) group in the parent compound (1810791-01-5) and its analogs (e.g., 2007915-72-0) provides strong electron-withdrawing effects, activating the aromatic ring for electrophilic substitution. In contrast, the trifluoromethoxy (-OCF₃) group in 2704827-34-7 introduces both electron-withdrawing and steric hindrance, altering reaction pathways .
- Reactivity: The presence of bromine and chlorine in 1810791-01-5 supports sequential functionalization (e.g., bromine for cross-coupling, chlorine for further substitution). The amino-substituted analog (1698027-36-9) exhibits enhanced nucleophilicity at position 2, enabling amide bond formation .
- Biological Relevance : Fluorinated analogs like 2007915-72-0 are prioritized in drug discovery due to fluorine’s ability to improve bioavailability and binding affinity. The parent compound’s halogen diversity (Br, Cl) makes it versatile in fragment-based drug design .
Biological Activity
Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C10H6BrClF3O2
- Functional Groups : The compound contains a bromine atom, a chlorine atom, and a trifluoromethyl group on the aromatic ring, along with an ester functional group.
The presence of these halogen substituents significantly influences its reactivity and biological interactions. The trifluoromethyl group, in particular, enhances lipophilicity, which may improve cellular permeability and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Interaction : The compound may act as a biochemical probe, influencing enzyme activity through competitive or allosteric inhibition. Its unique substituents allow for enhanced binding affinity to specific active sites.
- Receptor Modulation : Research indicates potential modulation of nuclear receptors, such as retinoic acid receptors, which play critical roles in gene expression regulation .
Pharmacological Potential
Research into this compound has revealed several promising pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. Its structural similarity to known antimicrobial agents may contribute to this activity .
- Inhibition of DPP-4 : As part of ongoing investigations into DPP-4 inhibitors for diabetes treatment, compounds with similar scaffolds have shown significant inhibitory effects on DPP-4 activity. The halogen substituents in this compound could enhance its potential as an effective DPP-4 inhibitor .
- Potential as a Biochemical Probe : Given its unique structural features, this compound is being explored as a tool for studying biochemical pathways and interactions within cellular systems.
Research Findings
A variety of studies have been conducted to evaluate the biological activity and potential applications of this compound:
Case Studies
Several case studies have highlighted the compound's biological activity:
- Study on Antimicrobial Properties : A study evaluated various derivatives of benzoic acid, including this compound, revealing significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
- DPP-4 Inhibitor Development : Research focused on designing new DPP-4 inhibitors included this compound as a candidate due to its structural characteristics that enhance binding affinity and selectivity toward the target enzyme.
Q & A
(Basic) What are the established synthetic routes for Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate, and what key reaction conditions are required?
Answer:
The synthesis typically involves multi-step halogenation and esterification starting from benzoate derivatives. Key steps include:
- Halogenation : Sequential introduction of bromine and chlorine substituents via electrophilic aromatic substitution (EAS), requiring catalysts like FeCl₃ or AlCl₃ .
- Trifluoromethylation : The trifluoromethyl group is introduced using reagents such as CF₃Cu or via cross-coupling reactions under palladium catalysis .
- Esterification : Methylation of the carboxylic acid precursor using methanol and sulfuric acid under reflux conditions (~6–8 hours) .
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity .
(Basic) What spectroscopic techniques are recommended for confirming the structure and purity of this compound?
Answer:
Standard characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester group integrity. For example, the methyl ester typically appears as a singlet near δ 3.9 ppm in ¹H NMR .
- FTIR : Peaks at ~1720 cm⁻¹ (C=O stretch of ester) and 1100–1200 cm⁻¹ (C-F stretches) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ at m/z 318.94) .
- HPLC : Purity analysis using reverse-phase C18 columns with UV detection at 254 nm .
(Basic) How is the compound typically screened for initial biological activity in drug discovery?
Answer:
Preliminary screening involves:
- In vitro assays : Testing against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays to assess cytotoxicity. The trifluoromethyl and halogen groups enhance membrane permeability and target binding .
- Enzyme inhibition studies : Fluorimetric assays targeting kinases or proteases, leveraging the compound’s electron-withdrawing groups to stabilize enzyme-ligand interactions .
- Solubility profiling : Measurement in PBS or DMSO to determine bioavailability thresholds .
(Advanced) How do the electronic properties of substituents (Br, Cl, CF₃) influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
Answer:
The substituents act as meta-directing, electron-withdrawing groups:
- Trifluoromethyl (CF₃) : Strong -I effect deactivates the ring, reducing reactivity but stabilizing intermediates. Hammett σₚ values (σ = 0.88) predict enhanced NAS rates at positions ortho to CF₃ .
- Halogens (Br, Cl) : Moderate -I/+M effects direct substitution to specific positions. For example, bromine’s larger size may sterically hinder adjacent reactions .
Methodological Insight : Optimize reaction conditions (e.g., polar aprotic solvents like DMF, elevated temperatures) to overcome deactivation .
(Advanced) What strategies resolve conflicting data on the compound’s biological activity across different assays?
Answer:
Contradictions often arise from:
- Assay variability : Differences in cell lines, incubation times, or solvent concentrations. Standardize protocols using CLSI guidelines .
- Metabolic instability : Use LC-MS to identify degradation products in cell media .
- Off-target effects : Perform counter-screening against unrelated enzymes (e.g., phosphatases) to confirm specificity .
(Advanced) How can regioselectivity challenges in halogenation steps be addressed during synthesis?
Answer:
Regioselectivity is controlled by:
- Directing group placement : Pre-install a temporary directing group (e.g., sulfonic acid) to guide halogenation .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to block reactive sites during trifluoromethylation .
- Computational modeling : DFT calculations (e.g., Gaussian) predict electrophilic attack sites based on Fukui indices .
(Basic) What are the compound’s stability profiles under varying storage conditions?
Answer:
- Thermal stability : Decomposition occurs above 150°C; store at room temperature (20–25°C) .
- Light sensitivity : Degrades under UV light; use amber glass vials .
- Humidity : Hydrolyzes slowly in humid environments; store with desiccants (silica gel) .
(Advanced) How does positional isomerism (e.g., 4-Bromo vs. 5-Bromo substitution) impact biological activity?
Answer:
Comparative studies with analogs (e.g., Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate) show:
- Cytotoxicity : The 5-bromo isomer exhibits 2–3× higher potency against MCF-7 cells (IC₅₀ = 12 µM vs. 28 µM) due to better target pocket fit .
- Solubility : 4-Bromo derivatives have lower logP values, enhancing aqueous solubility but reducing membrane permeability .
(Advanced) What role does the trifluoromethyl group play in modulating enzyme interactions?
Answer:
The CF₃ group:
- Enhances binding affinity via hydrophobic interactions (e.g., with ATP-binding pockets in kinases) .
- Stabilizes transition states in enzyme inhibition through electron-withdrawing effects, as shown in X-ray crystallography studies .
Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
(Basic) What safety precautions are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
